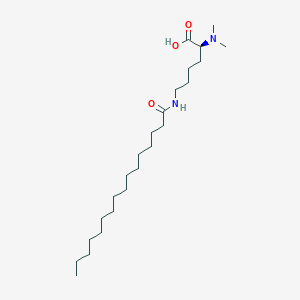

![molecular formula C11H22O4Si B100812 Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester CAS No. 17962-38-8](/img/structure/B100812.png)

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester

Overview

Description

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester is a chemical compound with the molecular formula C11H22O4Si . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

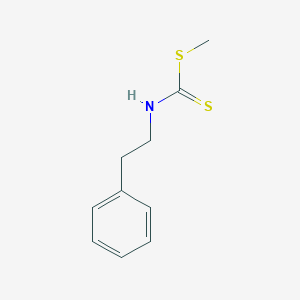

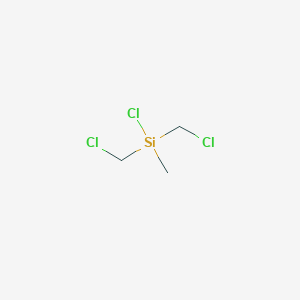

The synthesis of similar compounds involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane . Another method involves TMSCl and lithium sulfide (Li2S) in acetonitrile .Molecular Structure Analysis

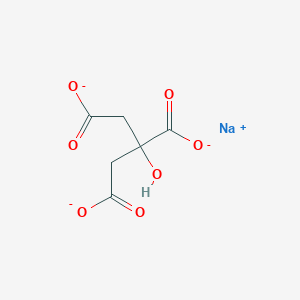

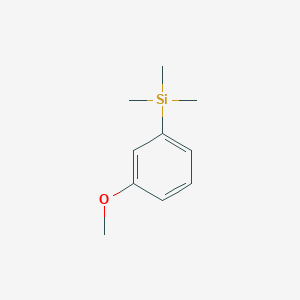

The molecular structure of this compound includes a propanedioic acid moiety, a trimethylsilyl group, and a diethyl ester group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

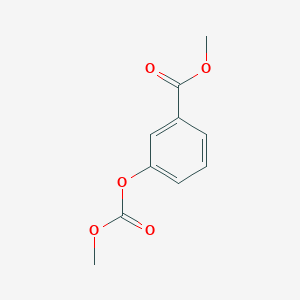

The chemical reactions of similar compounds involve the formation of amide, ester, anhydride, and chloride derivatives . Trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Scientific Research Applications

Biotechnological Production of Valuable Chemicals

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, as a specific chemical entity, did not directly appear in the reviewed literature. However, its structural relatives and the processes it may be involved in or result from have been discussed extensively in the context of biotechnological routes and chemical synthesis. The focus here is on the transformation of biomass-derived compounds into valuable chemicals, including esters, through both chemical and biotechnological processes.

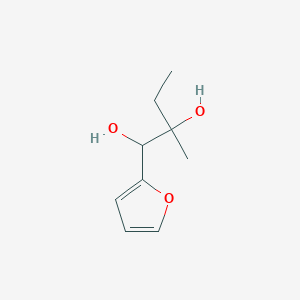

Biotechnological routes based on lactic acid production from biomass underscore the transformation of sugars present in biomass into lactic acid, which serves as a feedstock for green chemistry applications. This process enables the synthesis of various chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through biotechnological routes. These developments highlight the potential of using lactic acid derivatives, including various esters, for producing biodegradable polymers and other green chemicals, presenting a sustainable alternative to traditional chemical synthesis methods (Gao, Ma, & Xu, 2011).

Downstream Processing of Biologically Produced Diols

The downstream processing of biologically produced diols, such as 1,3-propanediol, from fermentation broth is significant due to its application in the production of polymers and other chemicals. The recovery and purification processes of these diols, including 1,3-propanediol, involve methods like evaporation, distillation, and extraction, which are crucial for achieving high purity and yield. These processes demonstrate the complexity and cost considerations involved in biotechnological production, highlighting the need for improved methods to enhance efficiency and reduce costs (Xiu & Zeng, 2008).

Catalytic Conversion of Glycerol to Propanediols

The catalytic conversion of glycerol to 1,3-propanediol is a promising synthetic route that utilizes glycerol, a renewable resource, for the production of valuable chemicals. This process, catalyzed by heterogeneous catalysts, aims to offer a more efficient and competitive method for the production of 1,3-propanediol, which has applications in plastics, pharmaceuticals, and textile industries. The review of chemical routes for 1,3-propanediol production evaluates process variables and the influence of catalysts, highlighting the potential of platinum, iridium, and copper as catalysts for this conversion. This research direction underscores the importance of optimizing operating conditions and reactor types for cost-effective production (Da Silva Ruy et al., 2020).

Mechanism of Action

Target of Action

Diethyl(trimethylsilylmethyl)malonate, also known as Diethyl 2-((trimethylsilyl)methyl)malonate or Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, is a chemical compound used in organic synthesis. Its primary targets are the α-carbon atoms adjacent to carbonyl groups in organic molecules .

Mode of Action

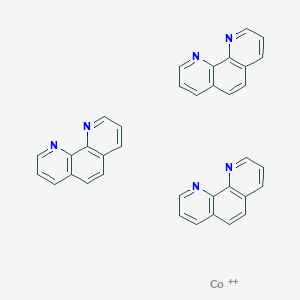

The compound acts by undergoing a chemical reaction known as the malonic ester synthesis . This reaction involves the alkylation of the α-carbon atoms adjacent to both carbonyl groups, followed by conversion to a substituted acetic acid . The α-carbon atoms can be deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide, yielding the alkylated compound .

Biochemical Pathways

The malonic ester synthesis pathway is the primary biochemical pathway affected by this compound . This pathway allows for the formation of more complex molecular structures, such as Michael additions and aldol condensations . The compound’s unique properties enable the exploration of new chemical pathways, contributing to innovations in drug development and the creation of novel aromatic compounds .

Result of Action

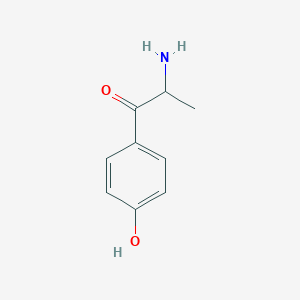

The result of the compound’s action is the formation of a substituted acetic acid . This product can be further used in the synthesis of various carboxylic acids and their derivatives . The compound is instrumental in the manufacture of barbiturates, vitamins, and flavoring agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl(trimethylsilylmethyl)malonate. For instance, the compound should be stored and handled in a controlled environment to prevent degradation and maintain its efficacy .

Biochemical Analysis

Biochemical Properties

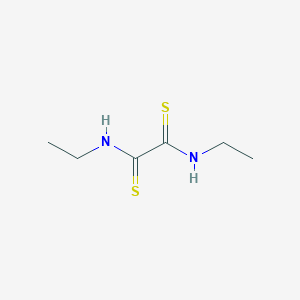

It is known that the compound is a derivative of malonic acid, which plays a significant role in biochemical reactions . Malonic acid is a dicarboxylic acid, and its diethyl ester is relatively acidic because its α hydrogens are flanked by two carbonyl groups . This allows it to be easily converted into its enolate ion by reaction with a base .

Cellular Effects

The cellular effects of Diethyl 2-((trimethylsilyl)methyl)malonate are not well-documented. Malonic acid and its derivatives are known to participate in various cellular processes. For example, malonic acid is involved in the tricarboxylic acid cycle, a crucial metabolic pathway in cells .

Molecular Mechanism

This process involves the formation of an enolate ion, which can undergo nucleophilic substitution with an alkyl halide to form a new C-C bond .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Diethyl 2-((trimethylsilyl)methyl)malonate in laboratory settings. It is known that malonic acid derivatives can undergo a series of reactions over time, including decarboxylation .

Metabolic Pathways

Diethyl 2-((trimethylsilyl)methyl)malonate is likely to be involved in the acetate-malonate pathway, given its structural similarity to malonic acid . In this pathway, malonic acid derivatives are converted into their enolate ions, which can then undergo alkylation to form new C-C bonds .

Properties

IUPAC Name |

diethyl 2-(trimethylsilylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOGFXACYDZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066284 | |

| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17962-38-8 | |

| Record name | 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(trimethylsilyl)methyl]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.